2-Iodo-5-methylphenyl Isothiocyanate
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Overview
Description
2-Iodo-5-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is notable for its unique structure, which includes an iodine atom and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylphenyl Isothiocyanate typically involves the reaction of 2-Iodo-5-methylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the two-step, one-pot reaction where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then treated with a desulfurating agent such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical approach involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide, which allows for the preparation of various isothiocyanates under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Electrophilic Addition: The compound can participate in reactions where electrophiles add to the isothiocyanate group.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Electrophilic Addition: Reagents such as halogens and acids can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Addition Products: Formed from electrophilic addition reactions.
Scientific Research Applications
2-Iodo-5-methylphenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic marker.
Industry: Utilized in the production of agrochemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylphenyl Isothiocyanate involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the iodine and methyl substituents, making it less reactive in certain contexts.
Allyl Isothiocyanate: Known for its presence in mustard oil, it has different biological activities compared to 2-Iodo-5-methylphenyl Isothiocyanate.
Benzyl Isothiocyanate: Another naturally occurring isothiocyanate with distinct properties and applications
Uniqueness: this compound is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities. The methyl group also contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C8H6INS |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-iodo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
MAPVKERULQWZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)N=C=S |
Origin of Product |
United States |
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